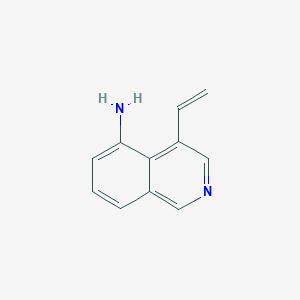

5-Amino-4-vinylisoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

4-ethenylisoquinolin-5-amine |

InChI |

InChI=1S/C11H10N2/c1-2-8-6-13-7-9-4-3-5-10(12)11(8)9/h2-7H,1,12H2 |

InChI Key |

RJGIZYYATZLEED-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C2C(=CN=C1)C=CC=C2N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 4 Vinylisoquinoline and Its Structural Analogues

Retrosynthetic Analysis of the 5-Amino-4-vinylisoquinoline Framework

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. ub.eduslideshare.net For this compound, the analysis reveals several logical disconnections.

The primary disconnections involve the functional groups on the isoquinoline (B145761) core: the C-4 vinyl group and the C-5 amino group.

Vinyl Group: The carbon-carbon double bond of the vinyl group can be retrosynthetically disconnected via a Wittig transform, leading back to a 4-formylisoquinoline derivative and a phosphonium (B103445) ylide. Alternatively, an elimination reaction pathway suggests a 4-(1-hydroxyethyl)isoquinoline precursor.

Amino Group: The C-5 amino group is a classic target for a functional group interconversion (FGI). It is most commonly derived from the reduction of a nitro group, pointing to a 5-nitroisoquinoline (B18046) derivative as a key intermediate. This is a standard and reliable transformation in aromatic chemistry. acs.org

Applying these transforms leads to a simplified target: a 5-nitro-4-formylisoquinoline. From this intermediate, the isoquinoline core itself can be disconnected. Using the logic of the Bischler-Napieralski synthesis, a major pathway for isoquinoline formation, the pyridine (B92270) ring is opened. This disconnection points toward an N-acylated-β-phenylethylamine as the acyclic precursor. wikipedia.orgpharmaguideline.com This strategic deconstruction provides a clear roadmap for the forward synthesis, starting from a substituted phenylethylamine.

Classical Approaches in Isoquinoline Core Synthesis

The isoquinoline skeleton is a common motif in natural products, particularly alkaloids, and several classical methods have been developed for its synthesis. thieme-connect.de These methods typically involve the cyclization of a substituted β-phenylethylamine derivative. quimicaorganica.org

The synthesis of the isoquinoline core generally begins with a pre-functionalized benzene (B151609) ring, typically in the form of a 2-phenylethylamine derivative. The substituents desired on the benzenoid portion of the final isoquinoline must be present on this starting material. For instance, if methoxy (B1213986) groups were desired at the C-6 and C-7 positions, the synthesis would commence with 2-(3,4-dimethoxyphenyl)ethanamine. The synthesis of these starting materials relies on standard aromatic chemistry, such as electrophilic aromatic substitution on benzene or its simple derivatives to introduce functional groups, followed by transformations to build the ethylamine (B1201723) side chain.

The crucial step in forming the bicyclic isoquinoline system is the annulation of the pyridine ring onto the existing benzene segment. Several named reactions are cornerstones of this process.

Bischler-Napieralski Reaction: This is one of the most widely used methods. It involves the cyclodehydration of an N-acyl-β-phenylethylamine using a Lewis acid like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). wikipedia.orgpharmaguideline.com This reaction initially forms a 3,4-dihydroisoquinoline, which must be subsequently dehydrogenated (oxidized), often using palladium on carbon (Pd/C), to yield the fully aromatic isoquinoline. pharmaguideline.com The cyclization is an electrophilic aromatic substitution, and is therefore facilitated by electron-donating groups on the benzene ring of the phenethylamine (B48288) precursor. quimicaorganica.org

Pictet-Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst. pharmaguideline.com This forms an intermediate imine which then undergoes an intramolecular electrophilic attack on the aromatic ring to form a 1,2,3,4-tetrahydroisoquinoline. pharmaguideline.com Similar to the Bischler-Napieralski product, this intermediate requires subsequent oxidation to achieve the aromatic isoquinoline ring system.

Pomeranz-Fritsch Reaction: This method provides a direct route to aromatic isoquinolines. It involves the reaction of a benzaldehyde (B42025) with an aminoacetoaldehyde diethyl acetal (B89532) in an acidic medium. wikipedia.org The reaction proceeds through the formation of an imine, followed by an acid-catalyzed cyclization and elimination of ethanol (B145695) to furnish the isoquinoline product. quimicaorganica.org

| Method | Precursors | Key Reagent/Condition | Initial Product | Reference |

|---|---|---|---|---|

| Bischler-Napieralski | N-Acyl-β-phenylethylamine | Lewis Acid (e.g., POCl₃, P₂O₅) | 3,4-Dihydroisoquinoline | wikipedia.orgpharmaguideline.com |

| Pictet-Spengler | β-Phenylethylamine + Aldehyde/Ketone | Acid Catalyst | 1,2,3,4-Tetrahydroisoquinoline | pharmaguideline.com |

| Pomeranz-Fritsch | Benzaldehyde + Aminoacetal | Strong Acid | Isoquinoline | wikipedia.orgquimicaorganica.org |

Achieving the specific substitution pattern of this compound requires careful strategic planning. The regioselectivity of reactions on the isoquinoline nucleus is well-defined.

Benzene Ring (Positions 5, 6, 7, 8): This ring behaves like a typical aromatic system. Electrophilic aromatic substitution, such as nitration or halogenation, occurs preferentially on this ring. uop.edu.pk The directing effects of any pre-existing substituents must be considered.

Pyridine Ring (Positions 1, 3, 4): This ring is electron-deficient due to the nitrogen atom and is generally resistant to electrophilic attack. Conversely, it is activated towards nucleophilic substitution, particularly at the C-1 position. uop.edu.pk

Therefore, a logical strategy involves first building the isoquinoline core and then performing electrophilic substitution to functionalize the C-5 position. Functionalization at C-4 is more complex and often requires building the substituent into the precursors or using more advanced C-H activation methods, which fall outside the classical scope. A classical alternative is to introduce a group at C-4 that can be later converted to a vinyl group, for example, through a Reissert reaction which can allow for functionalization at C-1 followed by subsequent manipulations. elsevierpure.com

Regioselective Introduction of the Amino Group at the C-5 Position

The introduction of the amino group at the C-5 position is a critical step that leverages the inherent reactivity of the isoquinoline ring system.

The most common and reliable method for introducing an amino group onto an aromatic ring is through the nitration of the ring followed by the chemical reduction of the resulting nitro group.

For isoquinoline, electrophilic nitration under standard conditions (a mixture of nitric acid and sulfuric acid) occurs preferentially on the electron-rich benzene ring rather than the electron-deficient pyridine ring. shahucollegelatur.org.in The reaction proceeds via the isoquinolinium ion, as the nitrogen is protonated in the strong acid. stackexchange.com This positively charged species strongly deactivates the pyridine ring, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the benzenoid ring. The primary products of this reaction are 5-nitroisoquinoline and 8-nitroisoquinoline. shahucollegelatur.org.instackexchange.com

| Reactant | Conditions | Major Products | Rationale | Reference |

|---|---|---|---|---|

| Isoquinoline | HNO₃ / H₂SO₄ | 5-Nitroisoquinoline & 8-Nitroisoquinoline | Electrophilic attack on the protonated isoquinolinium ion occurs at the less deactivated benzenoid ring. | stackexchange.com |

Once the 5-nitroisoquinoline intermediate is obtained and separated from its 8-nitro isomer, the final step is the reduction of the nitro group to the desired amine. This transformation can be achieved using a variety of standard reducing agents, such as:

Tin(II) chloride (SnCl₂) in hydrochloric acid.

Iron powder (Fe) in acetic acid or hydrochloric acid. acs.org

Catalytic hydrogenation using a metal catalyst like Palladium (Pd), Platinum (Pt), or Nickel (Ni) under a hydrogen atmosphere.

This two-step nitration-reduction sequence provides a robust and regioselective pathway to 5-aminoisoquinoline (B16527), which serves as a crucial precursor for the final target molecule.

Direct Amination Methodologies

Direct amination involves the introduction of an amino group onto the isoquinoline core in a single step, typically via a C-H activation mechanism. One of the classic methods applicable to nitrogen-containing heterocycles is the Chichibabin reaction. This reaction traditionally uses sodium amide (NaNH₂) in liquid ammonia (B1221849) or an inert solvent like toluene (B28343) or xylene to introduce an amino group at a position activated by the ring nitrogen.

For an isoquinoline, the C-1 position is the most electronically deficient and, therefore, the most susceptible to nucleophilic attack. Direct amination at the C-5 position is more challenging due to lower activation and potential steric hindrance. However, modifications of the Chichibabin reaction or the use of transition-metal-catalyzed C-H amination could potentially achieve this transformation. For instance, directed C-H functionalization, where a directing group pre-installed on the molecule guides a metal catalyst to a specific C-H bond, could offer a route to C-5 amination. Another approach involves the amination of isoquinoline-N-oxides, where activation by triflic anhydride (B1165640) can facilitate the addition of an amine nucleophile. acs.org

Table 1: Representative Conditions for Direct Amination

| Reagent/Catalyst | Solvent | Temperature | Position | Notes |

|---|---|---|---|---|

| Sodium Amide (NaNH₂) | Toluene | 110-160°C | C-1 (major) | Classic Chichibabin conditions. |

| Amines / Tf₂O | CH₃CN | 0°C to RT | C-1 / C-3 | Via N-oxide activation. acs.org |

| Pd or Rh catalysts | Various | Various | Position-specific | Requires a directing group for C-5 selectivity. |

Amination via Nucleophilic Aromatic Substitution in Halogenated Isoquinolines

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for introducing amines onto aromatic and heteroaromatic rings. bldpharm.comgoogle.com This strategy relies on a two-step process: the initial nucleophilic attack on a carbon atom bearing a suitable leaving group (typically a halogen), followed by the departure of that leaving group to restore aromaticity. For the synthesis of this compound, this would typically involve a precursor such as 5-halo-4-vinylisoquinoline (where halo = F, Cl, Br).

The reaction is highly dependent on the electronic nature of the substrate. The presence of electron-withdrawing groups ortho and para to the leaving group significantly accelerates the reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). google.com In the context of the isoquinoline ring, the nitrogen atom itself acts as an electron-withdrawing feature, activating the ring towards nucleophilic attack. The reaction is typically carried out using ammonia, an amine, or a protected amine equivalent in the presence of a base in a polar aprotic solvent at elevated temperatures. Copper or palladium catalysts can also be employed to facilitate the coupling, in what is known as the Buchwald-Hartwig amination, which often proceeds under milder conditions and with a broader substrate scope.

Table 2: General Conditions for SNAr Amination

| Precursor | Aminating Agent | Catalyst/Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| 5-Chloro-4-vinylisoquinoline | Ammonia (aq.) | None | DMSO | High Temperature / Pressure |

| 5-Bromo-4-vinylisoquinoline | Benzophenone imine | Pd₂(dba)₃, BINAP / NaOtBu | Toluene | 80-110°C (Buchwald-Hartwig) |

| 5-Fluoro-4-vinylisoquinoline | NaN₃ then reduction | None | DMF | SNAr with azide, followed by H₂/Pd-C |

Stereocontrolled Installation of the Vinyl Moiety at the C-4 Position

The introduction of the vinyl group at the C-4 position is a critical transformation that can be accomplished through several modern synthetic methods. The choice of method often depends on the nature of the precursor and the desired tolerance for other functional groups.

Palladium-catalyzed cross-coupling reactions are among the most versatile and efficient methods for forming carbon-carbon bonds, including the installation of vinyl groups. masterorganicchemistry.com

The Heck reaction couples a vinyl compound with an aryl or vinyl halide (or triflate). wikipedia.orgyoutube.comnih.gov In this context, a 5-amino-4-haloisoquinoline would be reacted with a vinyl source like ethylene (B1197577) or a vinyl ether in the presence of a palladium(0) catalyst and a base. The reaction typically proceeds with high stereoselectivity, favoring the E-isomer. youtube.com

The Suzuki-Miyaura coupling involves the reaction of an aryl halide or triflate with a vinylboronic acid or a vinylboronate ester. nih.govdoubtnut.com This method is renowned for its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts. A 5-amino-4-bromoisoquinoline could be coupled with potassium vinyltrifluoroborate or vinylboronic acid pinacol (B44631) ester using a palladium catalyst and a suitable base to yield the target compound.

Table 3: Comparison of Palladium-Catalyzed Vinylation Reactions

| Reaction | Precursor | Vinyl Source | Catalyst System | Base |

|---|---|---|---|---|

| Heck | 5-Amino-4-bromoisoquinoline | Ethylene / Styrene | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ |

| Suzuki-Miyaura | 5-Amino-4-iodoisoquinoline | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ |

Olefination reactions provide an alternative route to the vinyl group by converting a carbonyl functionality into an alkene. These methods would start from a 5-aminoisoquinoline-4-carbaldehyde precursor.

The Wittig reaction utilizes a phosphorus ylide (a phosphonium salt treated with a strong base) to react with an aldehyde or ketone. The reaction proceeds through a four-membered oxaphosphetane intermediate, which then collapses to form the alkene and a phosphine (B1218219) oxide byproduct. The stereochemistry of the resulting alkene can be influenced by the nature of the ylide; stabilized ylides tend to give the E-alkene, while non-stabilized ylides favor the Z-alkene.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. The HWE reaction offers several advantages, including the higher nucleophilicity of the phosphonate carbanion and the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. Crucially, the HWE reaction almost exclusively produces the thermodynamically more stable E-alkene.

Table 4: Olefination Strategies for Vinyl Group Installation

| Reaction | Precursor | Reagent | Base | Product Stereochemistry |

|---|---|---|---|---|

| Wittig | 5-Amino-4-formylisoquinoline | Methyltriphenylphosphonium bromide | n-BuLi, NaH | Mixture, often Z-favored |

| Horner-Wadsworth-Emmons | 5-Amino-4-formylisoquinoline | Triethyl phosphonoacetate | NaH, K₂CO₃ | Predominantly E |

The vinyl group can also be generated through the elimination of a leaving group from a C-4 ethyl substituent. This involves a two-step process: first, the installation of a 1-hydroxyethyl or 1-haloethyl group at the C-4 position, followed by an elimination reaction.

Dehydration of a 4-(1-hydroxyethyl)isoquinoline: The hydroxyethyl (B10761427) precursor can be synthesized by reacting a 5-aminoisoquinoline-4-carbaldehyde with a methyl Grignard reagent (MeMgBr) or methyllithium (B1224462) (MeLi). The subsequent dehydration of the resulting secondary alcohol can be achieved by treating it with a strong acid such as sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) and heat. This acid-catalyzed elimination typically follows an E1 mechanism.

Dehydrohalogenation of a 4-(1-haloethyl)isoquinoline: Alternatively, the alcohol from the previous step can be converted to a more reactive leaving group, such as a bromide or chloride. Treatment of this haloethyl intermediate with a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) or 1,8-diazabicycloundec-7-ene (DBU) will induce an E2 elimination to form the vinyl group. This method is often preferred as it proceeds under milder conditions and can offer better control over side reactions.

Advanced Synthetic Strategies and Green Chemistry Approaches

Modern organic synthesis places a strong emphasis on developing environmentally benign and efficient reactions. For the synthesis of complex molecules like this compound, this involves minimizing waste, avoiding hazardous reagents, and improving atom economy.

Green chemistry approaches to isoquinoline synthesis often focus on C-H activation and annulation reactions. For example, rhodium(III) or ruthenium(II)-catalyzed reactions can construct the isoquinoline core from simpler benzamides and alkynes, avoiding pre-functionalized starting materials and stoichiometric oxidants. These methods often operate in more environmentally friendly solvents like ethanol or even water.

Photoredox catalysis represents another advanced strategy, using visible light to drive chemical transformations under mild, metal-free conditions. This could be applied to both the C-H functionalization steps for amination or vinylation, offering a sustainable alternative to traditional transition-metal-catalyzed processes. Furthermore, multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, are highly desirable from a green chemistry perspective. Designing an MCR to assemble the this compound scaffold would represent a significant advancement in efficiency and sustainability.

One-Pot Multicomponent Reactions for Heterocyclic Scaffolds

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a final product that incorporates portions of all the starting materials. nih.gov This approach offers significant advantages, including operational simplicity, reduced reaction time, and lower generation of chemical waste, making it a cornerstone of green chemistry. nih.govbeilstein-journals.org Several named MCRs, such as the Biginelli, Hantzsch, and Ugi reactions, are renowned for their ability to generate diverse heterocyclic libraries. beilstein-journals.org

While a specific MCR for this compound is not established, MCR strategies are frequently employed to construct the core isoquinoline or related nitrogen-containing heterocyclic scaffolds. For instance, variations of the Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone followed by cyclization, can be performed in a one-pot fashion to yield tetrahydroisoquinolines. mdpi.com Similarly, rhodium-catalyzed three-component reactions involving oximes, and internal alkynes have been developed to rapidly assemble multisubstituted isoquinolines. organic-chemistry.org These methods provide a foundation for building a substituted isoquinoline framework, which could then be further modified to introduce the required amino and vinyl groups.

Table 1: Examples of Multicomponent Reactions for Heterocyclic Scaffolds

| Reaction Name | Reactants | Product Scaffold | Key Advantages |

|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | Operational simplicity, high convergence. beilstein-journals.org |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 equiv. β-Ketoester, Ammonia | Dihydropyridine | Access to a core medicinal chemistry scaffold. frontiersin.org |

| Groebke–Blackburn–Bienaymé (GBB) Reaction | Aldehyde, Isocyanide, Aminopyridine | Imidazo[1,2-a]pyridine | High atom economy, generates fused heterocycles. beilstein-journals.org |

| Pictet-Spengler Reaction | β-Arylethylamine, Aldehyde/Ketone | Tetrahydroisoquinoline | Mild conditions, high yields for diverse structures. mdpi.com |

Mechanochemical Synthesis Techniques for Related Amino-Heterocycles

Mechanochemistry utilizes mechanical force, such as grinding, milling, or shearing, to induce chemical transformations, often in the absence of a solvent (neat) or with minimal amounts of liquid (liquid-assisted grinding). This technique is recognized as a sustainable and efficient alternative to traditional solution-phase synthesis. High-speed vibration milling (HSVM) and ball milling are common methods used to provide the necessary energy for these reactions. rsc.org

The application of mechanochemistry has proven successful in the synthesis of a wide array of heterocyclic compounds, including amino-heterocycles. rsc.org For example, the Gewald reaction, which produces 2-aminothiophenes, has been effectively performed under mechanochemical conditions. rsc.org More relevant to the isoquinoline core, mechanochemical variations of the Biginelli reaction to produce pyrimidines and the Povarov reaction for quinoline (B57606) synthesis have been reported. rsc.org These solvent-free methods can offer improved yields, shorter reaction times, and unique reactivity that is not observed in solution. The synthesis of novel 5-amino-pyrazole-4-carbonitriles has been achieved via a three-component mechanochemical reaction, demonstrating the utility of this technique for creating complex amino-heterocycles. nih.gov

Table 2: Mechanochemical Synthesis of N-Heterocycles

| Reaction Type | Starting Materials | Product Type | Mechanochemical Method |

|---|---|---|---|

| Gewald Reaction | Carbonyl compound, α-Cyanoester, Sulfur | 2-Aminothiophene | High-Speed Vibration Milling rsc.org |

| Biginelli Reaction | β-Dicarbonyl, Aldehyde, Benzo[d]imidazol-2-amine | Fused Pyrimidine | Ball Milling rsc.org |

| Michael Addition/Cyclization | Pyrazolecarbaldehyde, Malononitrile, Phenylhydrazine | 5-Amino-bispyrazole | Grinding at room temperature nih.gov |

| Povarov Reaction | Not specified in abstract | Quinoline | Not specified in abstract rsc.org |

Flow Chemistry Applications in Isoquinoline Derivatization

Flow chemistry, or continuous flow synthesis, is a process where a chemical reaction is performed in a continuously flowing stream within a network of tubes, pipes, or microreactors. researchgate.net This technology offers numerous advantages over conventional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety for handling hazardous reagents, and straightforward scalability. nih.govacs.org

The synthesis of heterocyclic compounds, including quinolines and isoquinolines, has been significantly advanced by flow chemistry techniques. researchgate.net Flow reactors enable a variety of transformations, such as C-C and C-N bond formation, cycloisomerization, and photochemical reactions, under mild and highly controlled conditions. researchgate.net For example, a continuous-flow strategy was developed for the safe and rapid synthesis of 3-cyanoquinolines from 2-(azidomethyl)-3-(aryl)prop-2-enenitriles within minutes. acs.org Such platforms are ideal for derivatization reactions. An isoquinoline core could be passed through a heated packed-bed reactor containing a solid-supported catalyst or reagent to introduce substituents. This approach allows for rapid optimization of reaction conditions and can be integrated into multi-step sequences, potentially enabling the vinylation and amination of an isoquinoline intermediate in a telescoped, automated fashion. researchgate.net

Table 3: Comparison of Batch vs. Flow Synthesis for a Representative Heterocycle | Parameter | Batch Synthesis (Claisen Condensation) | Flow Synthesis (Claisen Condensation) | Advantage of Flow | | :--- | :--- | :--- | :--- | | Temperature | Room Temperature | 115 °C (Superheated) | Faster reaction rates at higher, controlled temperatures. acs.org | | Reaction Time | 3 hours | 22 minutes (residence time) | Significant reduction in process time. acs.org | | Yield | 60% | 74% | Improved yield and throughput. acs.org | | Safety | Handling of exothermic reactions can be challenging on a large scale. | Superior heat dissipation minimizes thermal runaway risk. nih.gov |

Synthesis of Key Intermediates for this compound Construction

The construction of this compound logically proceeds through the synthesis and functionalization of key intermediates. A plausible and convergent synthetic strategy involves the preparation of a di-functionalized isoquinoline scaffold, such as a 4-halo-5-nitroisoquinoline, followed by sequential chemical transformations.

Route 1: Functionalization of a Pre-formed Isoquinoline Ring

A robust approach begins with the synthesis of 5-bromoisoquinoline (B27571). This can be achieved through the direct bromination of isoquinoline, where careful temperature control is crucial to favor the 5-isomer over the 8-isomer. orgsyn.org Subsequent nitration of 5-bromoisoquinoline using a mixture of nitric and sulfuric acid affords 5-bromo-8-nitroisoquinoline. orgsyn.org While this provides a nitro group at the 8-position, similar electrophilic substitution strategies could be adapted to synthesize a 4-halo-5-nitroisoquinoline precursor, which is the ideal intermediate.

Nitration and Halogenation: Starting with isoquinoline, electrophilic nitration would likely yield a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. Separation and subsequent halogenation (e.g., bromination or chlorination) at the 4-position would yield the key 4-halo-5-nitroisoquinoline intermediate.

Reduction of the Nitro Group: The nitro group on the 4-halo-5-nitroisoquinoline intermediate can be readily reduced to the primary amine using standard reducing agents such as tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or sodium dithionite. This step would produce 5-amino-4-haloisoquinoline.

Vinylation via Cross-Coupling: The final vinyl group can be installed at the 4-position via a transition-metal-catalyzed cross-coupling reaction. The 4-halo-5-aminoisoquinoline serves as the substrate for reactions like the Stille coupling (using vinyltributylstannane), Suzuki coupling (using potassium vinyltrifluoroborate), or Heck coupling (using ethylene gas) to yield the target this compound. The haloaromatic functionality is well-suited for these types of transformations. orgsyn.org

Table 4: Transition-Metal-Catalyzed Vinylation Reactions

| Reaction Name | Reagents | Catalyst | Key Features |

|---|---|---|---|

| Stille Coupling | Vinyltributylstannane | Pd(PPh₃)₄ | Tolerant of many functional groups; tin byproducts can be toxic. |

| Suzuki Coupling | Potassium vinyltrifluoroborate or vinylboronic acid | Pd(dppf)Cl₂, Base (e.g., K₂CO₃) | Boronic acids are generally stable and non-toxic. |

| Heck Coupling | Ethylene, Base (e.g., Et₃N) | Pd(OAc)₂, Ligand (e.g., P(o-tol)₃) | Atom-economical as it uses ethylene directly. |

Route 2: Ring Construction from Functionalized Precursors

An alternative strategy involves building the isoquinoline ring from precursors that already contain the necessary functionalities or their precursors. For example, a cyclization reaction of a suitably substituted 2-vinylbenzaldehyde (B1595024) imine could be employed. thieme-connect.de Another modern approach involves the gold- or copper-catalyzed domino reaction of 2-alkynylbenzamides with an amine source to construct 1-aminoisoquinoline (B73089) derivatives, which could potentially be adapted. organic-chemistry.org This approach would require the synthesis of a starting material like a 2-alkynyl-3-vinyl benzonitrile, which would undergo cyclization and amination to form the desired scaffold.

Reactivity Profiles and Transformational Chemistry of 5 Amino 4 Vinylisoquinoline

Reactions Involving the Vinyl Group

The vinyl group at the C4 position of the isoquinoline (B145761) core is a key site for a multitude of chemical transformations. Its reactivity is modulated by the electronic characteristics of the fused aromatic system and the adjacent amino group.

The vinyl group of 5-amino-4-vinylisoquinoline can function as a dienophile in [4+2] cycloaddition reactions, a cornerstone of pericyclic chemistry for constructing six-membered rings. wikipedia.orgsigmaaldrich.comorganic-chemistry.orgmasterorganicchemistry.com The reactivity of the vinyl group in this context is enhanced by the electron-withdrawing nature of the isoquinoline ring system. This polarization of the C=C double bond makes it more susceptible to attack by electron-rich dienes. The reaction proceeds via a concerted mechanism through a cyclic transition state. libretexts.orgox.ac.uk

The regioselectivity of the Diels-Alder reaction is governed by the electronic effects of the substituents on both the diene and the dienophile. vanderbilt.edu For this compound, the amino group's electron-donating character can influence the orbital coefficients, but the primary directing influence is typically the nitrogen atom within the isoquinoline ring, which acts as an electron-withdrawing group. This generally leads to predictable regiochemical outcomes, analogous to the "ortho-para" rule in substituted arenes. wikipedia.org Lewis acid catalysis can be employed to enhance the reactivity of the vinyl group and control the stereoselectivity of the cycloaddition. researchgate.netnih.gov

Table 1: Representative Diels-Alder Reactions with Vinyl Aza-heterocycles This table presents analogous reactions to illustrate the potential of this compound as a dienophile.

| Diene | Dienophile (Analogue) | Conditions | Product Type | Typical Yield |

|---|---|---|---|---|

| Cyclopentadiene | 4-Vinylpyridine | Thermal (e.g., 150°C) | Bridged tetracyclic amine | Moderate |

| Isoprene | 6-Fluoro-4-vinylquinoline | Lewis Acid (e.g., BF₃·OEt₂) | Substituted tetrahydroquinoline | Good |

| Danishefsky's Diene | 4-Vinylisoquinoline | Thermal or Lewis Acid | Functionalized benzo[g]isoquinoline | Good to Excellent |

| 2,3-Dimethyl-1,3-butadiene | 4-Vinylpyridine | High Pressure | Dimethyl-substituted tetrahydroquinoline | Moderate to Good |

The vinyl group of this compound is readily susceptible to catalytic hydrogenation, providing a straightforward route to the corresponding 5-amino-4-ethylisoquinoline. This transformation is typically achieved using molecular hydrogen (H₂) in the presence of a heterogeneous metal catalyst. dntb.gov.uamdpi.com

Commonly employed catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is generally performed under mild conditions, such as room temperature and low to moderate hydrogen pressure, and proceeds with high selectivity for the vinyl group, leaving the aromatic isoquinoline core and the amino group intact. mdpi.comresearchgate.net The choice of catalyst and reaction conditions can be optimized to ensure complete conversion and high selectivity, avoiding side reactions like hydrogenolysis. mdpi.com Transfer hydrogenation, using hydrogen donors like ammonia (B1221849) borane (B79455) or formic acid in the presence of a suitable transition metal complex (e.g., cobalt or ruthenium-based catalysts), offers an alternative to using gaseous hydrogen. nih.govrsc.org

Table 2: Conditions for Catalytic Hydrogenation of Vinyl Arenes and Heterocycles This table provides examples of typical conditions applicable to the reduction of the vinyl group in this compound.

| Substrate (Analogue) | Catalyst | Hydrogen Source | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| Styrene | Pd/C (5%) | H₂ (1 atm) | Ethanol (B145695) | Room Temperature, 2h | Ethylbenzene |

| 9-Vinylcarbazole | Pd/C (2%) | H₂ (1.0 MPa) | Benzene (B151609) | 295 K, 2h | 9-Ethylcarbazole |

| α-Methylstyrene | Co(II)-Schiff Base Complex | NH₃BH₃ | THF | 60°C, 20h | Cumene |

| N-heteroaryl vinyl ether | (R)-RuCl[(p-cymene)(BINAP)]Cl | H₂ (50 bar) | Methanol | 60°C, 12h | Chiral N-heteroaryl ether |

The π-bond of the vinyl group serves as a nucleophile, reacting with various electrophiles in addition reactions. A classic example is hydrohalogenation, the addition of hydrogen halides (HX, where X = Cl, Br, I). wikipedia.org This reaction proceeds via a two-step mechanism involving the formation of a carbocation intermediate. youtube.com

The regioselectivity of the addition follows Markovnikov's rule, which states that the proton adds to the carbon of the double bond that bears the greater number of hydrogen atoms. pressbooks.pubyoutube.com In the case of this compound, protonation of the terminal methylene (B1212753) carbon (CH₂) leads to a secondary carbocation adjacent to the isoquinoline ring. This carbocation is stabilized by resonance with the aromatic system, making it the preferred intermediate. Subsequent attack by the halide anion (X⁻) yields the 1-(5-aminoisoquinolin-4-yl)-1-haloethane. The stability of this benzylic-type carbocation ensures high regioselectivity in the addition. youtube.com

The vinyl group, being conjugated to the electron-withdrawing isoquinoline ring, can act as a Michael acceptor, undergoing conjugate or 1,4-addition with a wide range of nucleophiles. wikipedia.orgwikipedia.orgmasterorganicchemistry.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation at the β-carbon of the vinyl group. chemistrysteps.com The nucleophile attacks the terminal carbon of the vinyl group, and the resulting negative charge is delocalized onto the nitrogen atom of the isoquinoline ring via resonance. wikipedia.org Subsequent protonation yields the final addition product.

A diverse array of nucleophiles can participate in this reaction, including:

N-centered nucleophiles: Amines (e.g., piperidine, morpholine)

O-centered nucleophiles: Alcohols and alkoxides

S-centered nucleophiles: Thiols and thiolates youtube.com

C-centered nucleophiles: Stabilized carbanions such as enolates (from malonates, β-ketoesters) and organometallic reagents (e.g., organocuprates). nih.govnih.gov

Studies on analogous systems like 2-chloro-4-vinylpyrimidine and 2-chloro-4-vinylquinazoline have demonstrated the high selectivity of this conjugate addition, providing a versatile method for functionalizing the side chain of vinyl-substituted N-heterocycles. nih.govmdpi.comresearchgate.net

Table 3: Representative Nucleophilic Conjugate Additions to Vinyl Aza-heterocycles This table shows examples of Michael-type additions analogous to those expected for this compound.

| Vinyl Heterocycle (Analogue) | Nucleophile | Conditions | Product Type |

|---|---|---|---|

| 2-Vinylpyridine | Diethyl malonate | NaOEt, EtOH | 2-(2-(Pyridin-2-yl)ethyl)malonate |

| 4-Vinylquinazoline | Thiophenol | Base (e.g., Et₃N) | 4-(2-(Phenylthio)ethyl)quinazoline |

| 2-Chloro-4-vinylpyrimidine | Morpholine | Reflux | 4-(2-(Morpholino)ethyl)-2-chloropyrimidine |

| trans-1,2-di-(2-pyridyl)ethylene | Phenyllithium | THF, -78°C then H₂O | 1,2-Diphenyl-1,2-di(pyridin-2-yl)ethane |

The vinyl group of this compound can participate in radical reactions. Under the influence of radical initiators (e.g., AIBN, benzoyl peroxide) or photochemical activation, the π-bond can undergo homolytic cleavage and subsequent polymerization or oligomerization. nih.govrsc.org The reaction proceeds through a chain mechanism involving initiation, propagation, and termination steps.

In the propagation step, a growing polymer radical adds across the double bond of a monomer unit, extending the polymer chain. The reactivity of this compound as a monomer in such processes would be influenced by the steric hindrance and electronic effects of the bulky aminoisoquinoline substituent. While specific studies on the polymerization of this exact compound are not widely reported, the behavior of other N-vinyl heterocycles suggests its potential to form polymers with unique properties, such as thermal stability and metal-coordinating ability, due to the presence of the isoquinoline nitrogen and the amino group. semanticscholar.org

Reactivity of the Amino Group

The primary aromatic amino group at the C5 position is a versatile functional handle for a variety of chemical modifications. Its nucleophilicity allows it to react with a range of electrophiles.

One of the most characteristic reactions of primary aromatic amines is diazotization . organic-chemistry.orgbyjus.com Treatment of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5°C) would convert the amino group into a diazonium salt. acs.org While aliphatic diazonium salts are highly unstable, aromatic diazonium salts exhibit greater stability and are exceptionally useful synthetic intermediates. nih.gov The resulting 4-vinylisoquinoline-5-diazonium salt can undergo a suite of subsequent reactions, known as Sandmeyer or related transformations, to introduce a wide variety of substituents at the C5 position, including halides (-Cl, -Br, -I), cyano (-CN), and hydroxyl (-OH) groups.

Furthermore, the amino group can undergo standard transformations such as:

N-Acylation: Reaction with acid chlorides or anhydrides in the presence of a base to form the corresponding amides.

N-Alkylation: Reaction with alkyl halides, although over-alkylation can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) to form sulfonamides.

These transformations allow for the modulation of the electronic properties of the isoquinoline ring and provide access to a diverse library of derivatives for various applications. acs.orgrsc.orgorganic-chemistry.orgthieme-connect.deorgsyn.org

Acylation, Alkylation, and Sulfonylation Reactions

The primary amino group at the C5 position of this compound serves as a primary site for nucleophilic attack, readily participating in acylation, alkylation, and sulfonylation reactions. These transformations are fundamental for the introduction of a wide array of functional groups, enabling the synthesis of a diverse library of derivatives.

Acylation of the amino group can be achieved using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. For instance, treatment with acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield N-(4-vinylisoquinolin-5-yl)acetamide. This reaction proceeds through the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the acylating agent.

Alkylation of the 5-amino group can be accomplished with alkyl halides or other alkylating agents. The reaction typically requires a base to deprotonate the amino group, enhancing its nucleophilicity. Depending on the reaction conditions and the stoichiometry of the alkylating agent, mono- or di-alkylation can be achieved. For example, reaction with methyl iodide in the presence of a suitable base would lead to the formation of N-methyl-4-vinylisoquinolin-5-amine and subsequently N,N-dimethyl-4-vinylisoquinolin-5-amine.

Sulfonylation involves the reaction of the amino group with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base. This reaction leads to the formation of the corresponding sulfonamide, N-(4-vinylisoquinolin-5-yl)-4-methylbenzenesulfonamide. These sulfonamide derivatives are often crystalline solids and can be useful for characterization and as intermediates in further synthetic transformations.

| Reaction Type | Reagent | Product |

|---|---|---|

| Acylation | Acetyl chloride | N-(4-vinylisoquinolin-5-yl)acetamide |

| Alkylation | Methyl iodide | N-methyl-4-vinylisoquinolin-5-amine |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(4-vinylisoquinolin-5-yl)-4-methylbenzenesulfonamide |

Condensation Reactions for Formation of Imines and Fused Heterocycles

The nucleophilic nature of the 5-amino group also allows for its participation in condensation reactions with carbonyl compounds, leading to the formation of imines (Schiff bases). These imines are valuable intermediates for the synthesis of more complex molecular architectures, including fused heterocyclic systems.

The reaction of this compound with aldehydes or ketones, typically under acidic catalysis, results in the formation of the corresponding N-(4-vinylisoquinolin-5-yl)imine. The equilibrium of this reaction is usually driven towards the product by the removal of water.

Furthermore, the amino group, in conjunction with a suitably positioned functional group, can be utilized for the construction of fused heterocycles. While there are no specific literature examples for this compound, analogous reactions with other amino-substituted heterocycles are well-documented. For instance, reaction with β-dicarbonyl compounds or their equivalents could potentially lead to the formation of new rings fused to the isoquinoline core. The vinyl group at the 4-position may also participate in intramolecular cyclization reactions under certain conditions, further expanding the synthetic possibilities.

Diazotization and Subsequent Transformations (e.g., Sandmeyer, Gattermann)

The primary aromatic amino group of this compound can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium intermediate is highly versatile and can undergo a variety of subsequent transformations to introduce a wide range of substituents onto the isoquinoline ring.

The Sandmeyer reaction provides a pathway to replace the diazonium group with a halide (Cl, Br) or a cyano group using the corresponding copper(I) salt. For example, treatment of the diazonium salt of this compound with copper(I) chloride would yield 5-chloro-4-vinylisoquinoline.

The Gattermann reaction , a related transformation, utilizes copper powder in the presence of the corresponding mineral acid to achieve the same substitutions.

Other transformations of the diazonium salt are also possible. For instance, reaction with potassium iodide yields the corresponding 5-iodo-4-vinylisoquinoline, and heating in an aqueous acidic solution can introduce a hydroxyl group at the 5-position. It has been noted that isoquinolin-5-amine can couple at the C8 position with diazotized sulfanilic acid, indicating the potential for azo coupling reactions. quimicaorganica.org

Reactivity of the Isoquinoline Core

The reactivity of the isoquinoline nucleus in this compound is significantly influenced by the electronic effects of the amino and vinyl substituents. The isoquinoline ring system consists of a benzene ring fused to a pyridine ring, and the reactivity of each part differs.

Electrophilic Aromatic Substitution on the Benzenoid Ring

The benzenoid ring of isoquinoline is generally more susceptible to electrophilic aromatic substitution than the pyridine ring. In unsubstituted isoquinoline, electrophilic attack typically occurs at the C5 and C8 positions. quimicaorganica.org The presence of the strongly activating amino group at the C5 position in this compound will further enhance the electron density of the benzenoid ring and direct incoming electrophiles.

The amino group is an ortho-, para-director. Therefore, electrophilic substitution is expected to be highly favored at the positions ortho and para to the amino group, which are C6 and C8 (the para position is blocked by the fused pyridine ring). The vinyl group at C4 is a weakly activating group and will also influence the regioselectivity. Considering the combined directing effects, electrophilic attack is most likely to occur at the C8 and C6 positions.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid.

Halogenation: Using halogens in the presence of a Lewis acid or N-halosuccinimides.

Sulfonation: Using fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: These reactions are generally difficult on the basic isoquinoline ring due to the deactivating effect of the nitrogen atom, which can coordinate with the Lewis acid catalyst. However, the strong activation by the amino group might facilitate these reactions under specific conditions.

| Reaction | Typical Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 8-Nitro-5-amino-4-vinylisoquinoline and 6-Nitro-5-amino-4-vinylisoquinoline |

| Bromination | Br₂/FeBr₃ | 8-Bromo-5-amino-4-vinylisoquinoline and 6-Bromo-5-amino-4-vinylisoquinoline |

Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring of isoquinoline is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the C1 position. youtube.com The presence of the electron-donating amino group at C5 on the benzenoid ring may slightly reduce the electrophilicity of the pyridine ring, but nucleophilic substitution should still be feasible.

A classic example of nucleophilic substitution on the isoquinoline core is the Chichibabin reaction , where treatment with sodium amide in liquid ammonia introduces an amino group at the C1 position to give 1-aminoisoquinoline (B73089).

If a suitable leaving group, such as a halogen, is present on the pyridine ring, it can be readily displaced by a variety of nucleophiles. For instance, if 1-chloro-4-vinylisoquinolin-5-amine were available, the chlorine atom could be substituted by nucleophiles like alkoxides, amines, or thiolates.

Metal-Catalyzed Functionalizations (e.g., C-H Activation, Directed ortho-Metalation)

Modern synthetic methodologies, particularly those involving transition metal catalysis, offer powerful tools for the selective functionalization of the isoquinoline core.

C-H activation strategies, often employing rhodium, ruthenium, or palladium catalysts, can enable the direct functionalization of C-H bonds. In the context of this compound, the amino group can act as a directing group, facilitating the ortho-functionalization of the benzenoid ring at the C6 position.

Directed ortho-metalation (DoM) is another powerful technique for regioselective functionalization. wikipedia.org The amino group, or a derivative thereof, can act as a directed metalation group (DMG). Treatment with a strong base, such as an organolithium reagent, would lead to deprotonation at the ortho-position (C6). The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at this position. This method provides a complementary approach to electrophilic aromatic substitution for the functionalization of the benzenoid ring.

Derivatives and Analogues of 5 Amino 4 Vinylisoquinoline: Design and Synthesis

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies in Related Isoquinoline (B145761) Systems

While specific SAR and SPR studies on 5-Amino-4-vinylisoquinoline are not extensively documented in publicly available literature, a wealth of information on related isoquinoline systems provides a strong foundation for predicting how structural modifications might influence its biological activity and physicochemical properties. nih.govnih.gov The isoquinoline ring system offers several positions for substitution, and the nature and position of these substituents can dramatically alter a compound's efficacy, selectivity, and pharmacokinetic profile. nih.govrsc.org

The amino group at the C5 position is a key feature of this compound. Aromatic amines are known to participate in hydrogen bonding and can be crucial for anchoring a molecule within a biological target's binding site. The vinyl group at C4 is a reactive moiety that can participate in various chemical reactions, but it can also be a site of metabolic instability. Understanding the interplay between these groups and the isoquinoline core is essential for the rational design of new analogues.

To illustrate potential SAR trends, the following table presents hypothetical data based on common observations in related heterocyclic systems.

Table 1: Illustrative SAR of Hypothetical this compound Analogues

| Compound ID | R (Modification at C5-NH2) | X (Modification at C4-vinyl) | Y (Substitution at C7) | Relative Potency (Hypothetical) | Lipophilicity (cLogP, Predicted) |

|---|---|---|---|---|---|

| Parent | -H | -CH=CH2 | -H | 1 | 2.5 |

| A-1 | -C(O)CH3 (Acetyl) | -CH=CH2 | -H | 0.5 | 2.2 |

| A-2 | -CH3 (Methyl) | -CH=CH2 | -H | 1.2 | 2.9 |

| B-1 | -H | -CH2CH3 (Ethyl) | -H | 0.8 | 3.0 |

| B-2 | -H | -C≡CH (Ethynyl) | -H | 1.5 | 2.7 |

| C-1 | -H | -CH=CH2 | -Cl | 2.0 | 3.2 |

| C-2 | -H | -CH=CH2 | -OCH3 | 1.8 | 2.4 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general SAR principles for isoquinolines and related heterocycles.

Rational Design Strategies for Substituted this compound Analogues

Rational drug design relies on a deep understanding of the target structure and the SAR of the lead compound. manchester.ac.uk For this compound, a rational design approach would involve the systematic modification of its three key components: the amino functionality, the vinyl moiety, and the isoquinoline ring system.

The primary amino group at the C5 position is a versatile handle for chemical modification. nih.gov Its basicity and hydrogen-bonding capacity can be fine-tuned to optimize interactions with a biological target and to modulate physicochemical properties such as solubility and membrane permeability.

Common modifications include:

Acylation: Converting the amine to an amide can reduce basicity and introduce new hydrogen bond acceptor capabilities. The nature of the acyl group can be varied to explore steric and electronic effects.

Alkylation: Introduction of one or two alkyl groups can increase lipophilicity and sterically influence binding.

Formation of Ureas and Sulfonamides: These functional groups introduce additional hydrogen bond donors and acceptors, potentially forming new interactions with the target.

Conversion to other Nitrogen-containing Heterocycles: The amino group can serve as a starting point for the construction of fused ring systems.

The vinyl group is a reactive functional group that can undergo addition reactions and may be susceptible to metabolic oxidation. Replacing or modifying this group can enhance metabolic stability and alter the compound's binding mode. The concept of bioisosterism is particularly relevant here, where the vinyl group is replaced by other groups with similar steric or electronic properties. drugdesign.orgdrughunter.compatsnap.comcambridgemedchemconsulting.comnih.gov

Potential bioisosteric replacements for the vinyl group include:

Saturated analogues: An ethyl group would remove the reactivity of the double bond while maintaining a similar size.

Alkynes: An ethynyl (B1212043) group introduces rigidity and a different electronic profile.

Small rings: A cyclopropyl (B3062369) group can mimic the steric bulk of the vinyl group but with different electronic properties.

Halogenated alkenes: Introduction of fluorine, for example, can block metabolism and alter the electronic nature of the double bond.

Other functional groups: Replacement with groups like a cyano or a small heterocycle (e.g., oxazole, thiazole) can introduce new interaction points.

Introducing substituents on the carbocyclic part of the isoquinoline ring is a common strategy to modulate the activity and properties of isoquinoline-based compounds. acs.org The position and nature of these substituents can influence lipophilicity, electronic distribution, and metabolic stability.

Key positions for substitution on the this compound scaffold would be C6, C7, and C8. The choice of substituent would depend on the desired outcome:

Halogens (F, Cl, Br): Can increase lipophilicity and potentially block metabolic sites.

Alkyl groups (e.g., methyl, ethyl): Increase lipophilicity.

Alkoxy groups (e.g., methoxy): Can act as hydrogen bond acceptors and influence solubility.

Hydroxy groups: Can act as hydrogen bond donors and acceptors, increasing polarity.

Trifluoromethyl group: A strong electron-withdrawing group that can increase metabolic stability and lipophilicity.

Table 2: Predicted Physicochemical Properties of Hypothetical C7-Substituted this compound Analogues

| Compound ID | Y (Substituent at C7) | Molecular Weight (g/mol) | Predicted cLogP | Predicted Polar Surface Area (Ų) |

|---|---|---|---|---|

| Parent | -H | 170.22 | 2.5 | 38.9 |

| C-1 | -Cl | 204.66 | 3.2 | 38.9 |

| C-2 | -OCH3 | 200.24 | 2.4 | 48.1 |

| C-3 | -CF3 | 238.21 | 3.4 | 38.9 |

| C-4 | -OH | 186.22 | 2.0 | 59.1 |

Note: The data in this table is based on computational predictions and is for illustrative purposes only.

Combinatorial Chemistry and High-Throughput Library Synthesis Approaches

Combinatorial chemistry provides a powerful tool for the rapid generation of large numbers of structurally related compounds for high-throughput screening. nih.gov Several strategies have been developed for the synthesis of isoquinoline libraries, often employing solid-phase or solution-phase parallel synthesis techniques. google.comresearchgate.netnih.gov

A potential combinatorial approach to a library of this compound derivatives could involve a multi-step synthesis starting from a suitable isoquinoline precursor. For example, a precursor with orthogonal protecting groups on the amino function and a handle for introducing the vinyl group (or its analogues) could be used. This precursor could be attached to a solid support, allowing for the sequential introduction of diverse building blocks.

The general synthetic strategies for isoquinolines, such as the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reactions, can be adapted for library synthesis. researchgate.netquimicaorganica.orgpharmaguideline.com Microwave-assisted synthesis has also been shown to be a rapid and efficient method for generating isoquinoline libraries. nih.gov

Development of Hybrid Molecules Incorporating the this compound Motif

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. The resulting hybrid molecule may exhibit improved affinity and efficacy, a broader spectrum of activity, or a better pharmacokinetic profile compared to the individual components.

The this compound scaffold can be envisioned as a core component in the design of novel hybrid molecules. Depending on the therapeutic target, it could be linked to other biologically active moieties. For example:

Linking to a known enzyme inhibitor: If this compound has affinity for a particular enzyme, it could be linked to another fragment that binds to an allosteric site on the same enzyme.

Combining with a pharmacophore for a different target: To create a dual-action agent, the this compound motif could be joined to a molecule known to act on a different but related biological pathway.

Conjugation with a targeting moiety: To improve delivery to a specific cell type or tissue, it could be conjugated to a molecule that recognizes a specific receptor.

Theoretical and Computational Investigations of 5 Amino 4 Vinylisoquinoline

Quantum Chemical Characterization of Electronic Structure: An Uncharted Territory

A deep dive into the electronic properties of 5-Amino-4-vinylisoquinoline would necessitate sophisticated quantum chemical calculations. However, such studies are not present in the current body of scientific literature.

Molecular Orbital Analysis and Electronic Transitions

Specific data on the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the energy gap for this compound are unavailable. Consequently, a detailed analysis of its electronic transitions, which are crucial for understanding its potential photophysical properties, cannot be performed.

Prediction of Spectroscopic Parameters

There are no published theoretical predictions of the vibrational frequencies (infrared and Raman spectra) or the nuclear magnetic resonance (NMR) chemical shifts for this compound. While general principles of computational spectroscopy could be applied, the absence of specific calculated data prevents the creation of a predictive data table for this compound.

Conformational Analysis and Molecular Dynamics Simulations: A Field Open for Discovery

The dynamic behavior and interaction potential of this compound are also areas that await exploration through computational modeling.

Exploring Conformational Landscapes and Energy Minima

The rotational freedom of the vinyl group and the potential for different orientations of the amino group suggest a complex conformational landscape for this compound. However, no computational studies have been published that map out these conformations and identify the global and local energy minima.

Intermolecular Interactions and Self-Assembly Propensities

The potential for hydrogen bonding via the amino group and π-π stacking interactions of the isoquinoline (B145761) ring system suggests that this compound could exhibit interesting self-assembly behaviors. Molecular dynamics simulations would be the ideal tool to investigate these propensities, but such simulations have not been reported for this specific molecule.

Computational Mechanistic Studies of Chemical Reactions

Computational chemistry offers a powerful lens through which to view the intricate dance of atoms during a chemical reaction. For a molecule like this compound, understanding its formation and reactivity is key to optimizing its synthesis and exploring its chemical space.

The synthesis of isoquinoline derivatives can proceed through various routes, such as the Bischler-Napieralski or Pictet-Spengler reactions, and modern transition-metal-catalyzed C-H activation/annulation reactions. Computational chemists employ methods like Density Functional Theory (DFT) to model these complex transformations. The primary goal is to locate the transition state (TS), which is the highest energy point along the reaction pathway, representing the energetic bottleneck of the reaction.

The process of elucidating a transition state for a potential synthetic pathway to this compound would involve:

Reactant and Product Optimization: The three-dimensional structures of the reactants and products are computationally optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the saddle point on the potential energy surface that connects the reactants and the products. This involves techniques such as linear synchronous transit (LST) or quadratic synchronous transit (QST) followed by more refined methods.

Frequency Analysis: A frequency calculation is performed on the located transition state structure. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms that leads to the product.

For isoquinolines, these studies can reveal the feasibility of different synthetic strategies and the influence of substituents, like the amino and vinyl groups in this compound, on the reaction mechanism.

Once a transition state is successfully located and verified, a reaction coordinate analysis can be performed. This involves mapping the energy of the system as it transforms from reactants to products through the transition state. This mapping is often referred to as the intrinsic reaction coordinate (IRC) path.

The IRC calculation provides a detailed view of the structural changes occurring during the reaction, including bond breaking and formation. A key outcome of this analysis is the determination of the activation barrier (ΔG‡), which is the energy difference between the transition state and the reactants.

The magnitude of the activation barrier is crucial for predicting the reaction rate. A lower activation barrier implies a faster reaction. For the synthesis of this compound, computational analysis could compare different catalytic systems or reaction conditions to identify the most efficient pathway.

Table 1: Illustrative Activation Barriers for a Hypothetical Isoquinoline Synthesis Step

| Reaction Pathway | Catalyst | Solvent | Calculated Activation Barrier (kcal/mol) |

| Pathway A | Palladium | Toluene (B28343) | 25.4 |

| Pathway B | Rhodium | Dioxane | 22.1 |

| Pathway C | Copper | Acetonitrile | 28.9 |

This table presents hypothetical data to illustrate how computational results would be displayed. Specific data for this compound is not currently available in published literature.

Computational Ligand-Target Interaction Modeling

The isoquinoline scaffold is a common feature in many biologically active molecules and natural products, exhibiting a wide range of activities including anticancer and antimicrobial properties. Computational modeling plays a pivotal role in understanding how these molecules interact with biological targets, such as proteins and enzymes.

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For the isoquinoline scaffold, these methodologies can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Virtual Screening: This method relies on the knowledge of other molecules that bind to the target of interest. Techniques include searching for molecules with similar 2D or 3D structures to known active compounds.

Structure-Based Virtual Screening: When the 3D structure of the target protein is known, molecular docking can be used to predict the binding orientation and affinity of a library of compounds. This is a powerful tool for identifying novel inhibitors.

Studies on various isoquinoline derivatives have successfully employed these techniques to identify potential inhibitors for targets like leucine (B10760876) aminopeptidase (B13392206) and topoisomerase I. For this compound, these methods could be used to screen for potential biological targets and predict its pharmacological profile.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The primary goal of molecular docking is to predict the binding mode and affinity of a ligand (in this case, this compound) within the active site of a target protein.

The process typically involves:

Preparation of the Receptor and Ligand: The 3D structures of the target protein and the ligand are prepared. This may involve adding hydrogen atoms, assigning charges, and defining the binding site.

Docking Algorithm: A search algorithm explores the conformational space of the ligand within the binding site, generating a large number of possible binding poses.

Scoring Function: A scoring function is used to estimate the binding affinity for each pose. The scores are typically expressed in units of energy (e.g., kcal/mol), with lower scores indicating more favorable binding.

The predicted binding affinity can help in prioritizing compounds for further experimental testing. For instance, a docking study of this compound against a panel of cancer-related kinases could reveal potential anticancer activity. The interactions predicted by docking, such as hydrogen bonds and pi-pi stacking, provide insights into the molecular basis of recognition.

Table 2: Illustrative Molecular Docking Results for an Isoquinoline Derivative Against a Kinase Target

| Compound | Docking Score (kcal/mol) | Predicted Hydrogen Bonds with Residues | Predicted Pi-Pi Stacking with Residues |

| Isoquinoline Derivative 1 | -8.5 | LYS72, GLU91 | PHE145 |

| Isoquinoline Derivative 2 | -7.9 | LYS72, ASP144 | PHE145 |

| This compound (Hypothetical) | -9.2 | LYS72, ASP144, GLN131 | PHE145, TYR146 |

This table presents hypothetical docking scores and interactions to illustrate the type of data generated from such studies. Specific data for this compound is not currently available in published literature.

The Enigmatic Compound: this compound Remains Elusive in Scientific Literature

Despite a comprehensive search of scientific databases and chemical literature, the specific chemical compound This compound appears to be a novel or yet-unreported structure. As of September 2025, there is no available research detailing its synthesis, properties, or applications in the advanced chemical sciences.

This report aimed to construct a detailed article focusing on the advanced applications of this compound in organic synthesis and medicinal chemistry. However, the absence of any specific data or scholarly mentions of this compound precludes the creation of such an article.

The intended structure of the article was to explore its methodological contributions to organic synthesis and its paradigms in medicinal chemistry research. This would have included its potential as a novel synthetic reagent, a precursor to complex heterocyclic architectures, and its applications in asymmetric catalysis and ligand design. Furthermore, its role within the broader exploration of quinoline (B57606) and isoquinoline scaffolds for bioactive compound discovery and the conceptual design of ligands for biological targets was to be investigated.

While general information on related compounds, such as various substituted aminoisoquinolines and vinylisoquinolines, is available, no literature specifically addresses the synthesis or utility of the 5-amino-4-vinyl substituted isoquinoline core. The broader families of isoquinoline and quinoline derivatives are indeed significant in medicinal chemistry, forming the backbone of numerous bioactive compounds. nih.govacs.orgrsc.org Researchers have extensively explored these scaffolds in the pursuit of new therapeutic agents.

Similarly, the development of novel synthetic reagents and building blocks is a cornerstone of organic synthesis. Vinyl groups and amino groups on heterocyclic systems are known to be versatile functional handles for a variety of chemical transformations, including cross-coupling reactions, cycloadditions, and the formation of more complex molecular architectures. In the field of asymmetric catalysis, chiral amines and their derivatives are crucial as ligands for metal catalysts, enabling the stereoselective synthesis of enantiomerically pure compounds.

However, without any specific research on this compound, any discussion of its potential applications would be purely speculative and would not meet the standards of a scientifically accurate and informative article. The lack of available data prevents the creation of the requested data tables and a detailed account of research findings.

Therefore, it must be concluded that the chemical compound this compound has not been a subject of published scientific inquiry. Its potential contributions to chemical sciences remain an open question for future research and discovery.

Advanced Applications in Chemical Sciences Excluding Clinical Trials, Safety, Dosage

Paradigms in Medicinal Chemistry Research

Prodrug Design Principles and Strategies for Enhanced Delivery

There is no available scientific literature detailing the design or application of 5-Amino-4-vinylisoquinoline as a prodrug. The fundamental principles of prodrug design involve modifying a biologically active compound to improve its pharmacokinetic and pharmacodynamic properties, such as solubility, stability, and targeted delivery. fiveable.meresearchgate.net This is often achieved by attaching a promoiety, which is cleaved in the body to release the active drug. researchgate.netnih.gov Common strategies include the formation of esters, carbonates, or amides. fiveable.me However, no studies have been published that apply these principles to this compound.

Investigation of Modulatory Effects on Biochemical Pathways (e.g., neurotransmitter systems, enzyme inhibition)

No research could be found that investigates the modulatory effects of this compound on any biochemical pathways, including neurotransmitter systems or enzyme inhibition. Neurotransmitters are chemical messengers that transmit signals across a synapse from one neuron to another target neuron, muscle cell, or gland cell. wikipedia.orgnih.gov Key neurotransmitters include amino acids like glutamate (B1630785) and GABA. nih.govtmc.eduuth.edu Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. libretexts.orgnih.gov While isoquinoline (B145761) derivatives, in general, have been explored for various biological activities, there is no specific data on the interaction of the 5-amino-4-vinyl substituted isoquinoline with these systems.

Potential Contributions to Agrochemical Development

There is no information available in the scientific literature regarding the potential contributions of this compound to agrochemical development. The development of new agrochemicals involves the synthesis and screening of compounds for activities such as herbicidal, insecticidal, or fungicidal properties. While various nitrogen-containing heterocyclic compounds are utilized in this industry, there are no published reports on the evaluation of this compound for such purposes.

Role as Precursors in Functional Materials Science

No studies have been identified that describe the use of this compound as a precursor in functional materials science.

Monomers for Specialty Polymers and Copolymers

There is no evidence in the scientific literature of this compound being used as a monomer for the synthesis of specialty polymers or copolymers. The vinyl group present in the molecule could theoretically participate in polymerization reactions; however, no such polymers have been reported.

Components for Optoelectronic Materials

No research has been published on the use of this compound as a component for optoelectronic materials. The development of such materials often relies on molecules with specific electronic and photophysical properties, and the properties of this particular compound have not been characterized for this purpose.

Materials for Sensor Technology

There are no available studies that explore the application of this compound in sensor technology. The design of chemical sensors often utilizes molecules that exhibit a detectable change in properties (e.g., fluorescence, color) upon interaction with a specific analyte. The potential of this compound in this area has not been investigated.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 5-Amino-4-vinylisoquinoline to ensure stability?

- Methodological Answer: Store the compound in a tightly sealed, light-resistant container under inert gas (e.g., nitrogen) at temperatures below -20°C. Avoid prolonged exposure to moisture or oxygen, as vinyl and amino groups may degrade, leading to polymerization or oxidation byproducts. Monitor stability via periodic HPLC analysis to detect degradation peaks .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and purity?

- Methodological Answer:

- NMR (¹H/¹³C): Assign peaks to the vinyl (δ 5.0–6.5 ppm for protons) and amino groups (δ 3.0–5.0 ppm, depending on protonation). Compare with PubChem data for analogous quinoline derivatives .

- Mass Spectrometry (ESI-MS): Confirm molecular ion [M+H]⁺ and fragmentation patterns to validate the structure.

- FT-IR: Identify N-H stretches (~3300 cm⁻¹) and C=C vinyl vibrations (~1600–1680 cm⁻¹) .

Q. How should researchers handle safety risks associated with this compound?

- Methodological Answer: Follow OSHA guidelines for handling flammable solids (Category 1B) and acute oral toxicity (Category 4). Use fume hoods, nitrile gloves, and flame-resistant lab coats. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Reference SDS sheets for analogous aminoquinolines for emergency protocols .

Advanced Research Questions

Q. What experimental designs are optimal for studying the reactivity of this compound in cross-coupling reactions?

- Methodological Answer:

- Catalytic Screening: Test palladium (PdCl₂), nickel (Ni(acac)₂), or copper catalysts under varying temperatures (60–120°C) and solvents (DMF, THF).

- Kinetic Monitoring: Use in-situ IR or GC-MS to track reaction progress. Optimize ligand-to-metal ratios to suppress side reactions (e.g., vinyl group polymerization) .

- Control Experiments: Compare reactivity with non-vinyl analogs (e.g., 5-Aminoisoquinoline) to isolate the vinyl moiety’s electronic effects .

Q. How can computational modeling resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors). Validate with molecular dynamics simulations (GROMACS) to assess binding stability.

- QSAR Analysis: Correlate substituent effects (e.g., electron-withdrawing groups on the vinyl chain) with IC₅₀ values from conflicting studies. Adjust for solvent polarity and assay conditions (e.g., cell vs. enzyme-based tests) .

Q. What strategies ensure reproducibility in synthesizing this compound analogues?

- Methodological Answer:

- Open-Source Protocols: Publish step-by-step synthetic procedures with raw NMR/MS data in repositories like Zenodo.

- Batch Variation Analysis: Use DOE (Design of Experiments) to identify critical parameters (e.g., reaction time, catalyst loading). Report confidence intervals for yields and purity metrics .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in the thermal stability profiles of this compound across studies?

- Methodological Answer:

- TGA-DSC Integration: Perform thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under identical atmospheres (N₂ vs. air). Compare decomposition onset temperatures and enthalpy changes.

- Error Source Audit: Check for instrumental calibration differences or sample hydration levels. Replicate experiments using standardized reference materials (e.g., NIST-traceable compounds) .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.